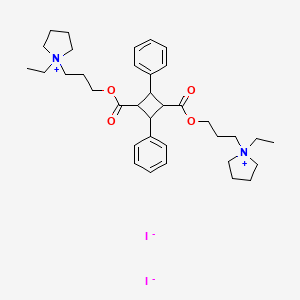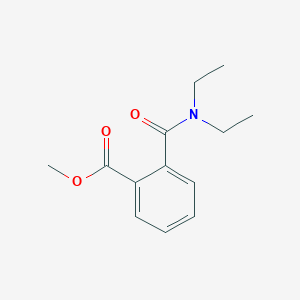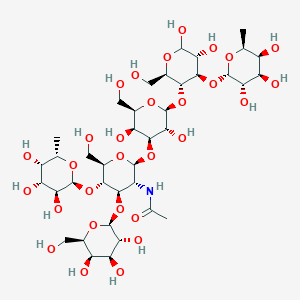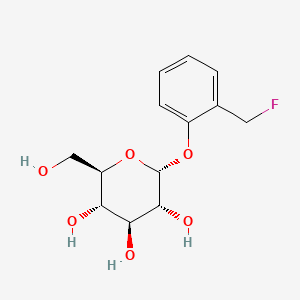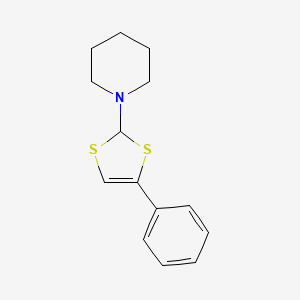
1-(4-Phenyl-1,3-dithiol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenyl-1,3-dithiol-2-yl)piperidine is an organic compound with the molecular formula C14H17NS2. It features a piperidine ring attached to a 1,3-dithiol-2-yl group, which is further substituted with a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine typically involves the reaction of piperidine with 4-phenyl-1,3-dithiol-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(4-Phenyl-1,3-dithiol-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Phenyl-1,3-dithiol-2-yl)piperidine: Unique due to its specific substitution pattern and potential biological activities.
1-(1-Oxo-3-phenyl-2-propenyl)piperidine: Similar structure but different functional groups, leading to distinct chemical and biological properties.
2-Phenyl-1-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydroisoquinoline: Contains a piperidine ring but with additional complexity and different applications
Uniqueness: this compound stands out due to its unique combination of a piperidine ring and a 1,3-dithiol-2-yl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
24372-76-7 |
|---|---|
Molekularformel |
C14H17NS2 |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
1-(4-phenyl-1,3-dithiol-2-yl)piperidine |
InChI |
InChI=1S/C14H17NS2/c1-3-7-12(8-4-1)13-11-16-14(17-13)15-9-5-2-6-10-15/h1,3-4,7-8,11,14H,2,5-6,9-10H2 |
InChI-Schlüssel |
ADBWETCLQOHQHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2SC=C(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




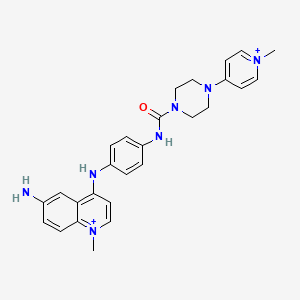
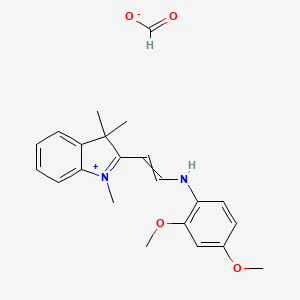


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
